1-Cyclobutylpiperazine
Overview
Description
1-Cyclobutylpiperazine is a cyclic amine with the molecular formula C8H16N2. It is characterized by a piperazine ring substituted with a cyclobutyl group. This compound is of interest in various fields of scientific research and pharmaceutical applications due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclobutylpiperazine can be synthesized through several synthetic routes. One common method involves the reaction of cyclobutylamine with piperazine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous conditions.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide; reactions are conducted under controlled temperatures.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Halogenated derivatives with potential for further functionalization.
Scientific Research Applications
1-Cyclobutylpiperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a precursor or intermediate in the development of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-Cyclobutylpiperazine involves its interaction with specific molecular targets and pathways. As a cyclic amine, it can interact with neurotransmitter receptors, enzymes, and other proteins, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may act as a ligand for certain receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
1-Cyclobutylpiperazine can be compared with other similar compounds, such as:
1-Cyclohexylpiperazine: Similar in structure but with a cyclohexyl group instead of a cyclobutyl group, leading to different steric and electronic properties.
2-Ethylpiperazine:
3-Methyl-1-phenylpiperazine: Substituted with a phenyl group, which significantly alters its chemical and biological properties.
Uniqueness: The uniqueness of this compound lies in its cyclobutyl substitution, which imparts distinct steric and electronic characteristics. This makes it a valuable compound for exploring new chemical reactions and potential biological activities .
Properties
IUPAC Name |
1-cyclobutylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-8(3-1)10-6-4-9-5-7-10/h8-9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJKCJYVIICABH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101314512 | |
Record name | 1-Cyclobutylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101314512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132800-13-6 | |
Record name | 1-Cyclobutylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132800-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclobutylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101314512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclobutylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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